molecular formula C16H15ClFN3O B2510222 (2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034293-17-7

(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2510222
CAS RN: 2034293-17-7
M. Wt: 319.76
InChI Key: YFWPETPGWFHFPP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 2-chloro-6-fluorophenyl group and a 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2-chloro-6-fluorophenyl and 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement and bonding of its constituent atoms. The 2-chloro-6-fluorophenyl group would likely contribute to the compound’s aromaticity, while the 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group could add complexity to the molecule’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloro, fluoro, and pyrazinyl groups, among others. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro groups could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives, demonstrating higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities, with certain derivatives exhibiting significant potential. This approach highlights the utility of microwave irradiation in the efficient synthesis of bioactive molecules, potentially including compounds with similar structures to the one (Ravula et al., 2016).

Development of Precipitation-Resistant Formulations

Research has been conducted to develop precipitation-resistant solution formulations for poorly water-soluble compounds, aimed at increasing in vivo exposure for early toxicology and clinical studies. This research is crucial for compounds like "(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone," which may have poor solubility in water. Such formulations can achieve higher plasma concentrations, improving dose proportionality and potentially enhancing therapeutic efficacy (Burton et al., 2012).

Antimicrobial and Antifungal Activities

Fluorine-containing compounds, including pyrazoles and pyrazolyl benzo[d]oxazoles, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies reveal the potential of fluorinated compounds in developing new antimicrobial agents, suggesting that structurally similar compounds could also exhibit similar biological activities (Gadakh et al., 2010).

Synthesis and Structural Characterization

Studies have also focused on the synthesis and crystal structure characterization of chloro- and methyl-substituted pyrazoline derivatives. Understanding the structural aspects of these compounds aids in the rational design of new molecules with improved pharmacological profiles, which could be applicable to the synthesis and characterization of "this compound" (Sun et al., 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O/c17-12-2-1-3-13(18)15(12)16(22)20-6-7-21-11(9-20)8-14(19-21)10-4-5-10/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWPETPGWFHFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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